REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([O:9][CH3:10])[CH:3]=1.[CH3:11][C:12]1([CH3:15])[CH2:14][O:13]1.C(=O)([O-])[O-].[K+].[K+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>C(#N)C.CCOCC.CCOC(C)=O.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:11][C:12]([CH3:15])([OH:13])[CH3:14])=[C:4]([O:9][CH3:10])[CH:3]=1 |f:2.3.4,5.6.7.8|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)OC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CC1(OC1)C
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
for elution
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(OCC(C)(O)C)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.3 mmol | |
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |